NPS-1034

描述

NPS-1034 is a novel inhibitor targeting the MET and AXL receptor tyrosine kinases. These receptors are implicated in various types of cancer, including non-small cell lung cancer and pancreatic ductal adenocarcinoma. The compound has shown efficacy in inhibiting the proliferation of cancer cells that express activated MET and AXL, making it a promising candidate for anticancer therapy .

科学研究应用

NPS-1034 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 MET 和 AXL 激酶的抑制。

生物学: 研究其对细胞信号通路和细胞过程的影响。

作用机制

NPS-1034 通过抑制 MET 和 AXL 受体酪氨酸激酶的活性发挥作用。这些受体参与细胞增殖、存活和迁移。通过抑制这些激酶,this compound 破坏了促进癌细胞生长和存活的信号通路。 该化合物在抑制具有激活的 MET 和 AXL 的癌细胞增殖方面显示出功效,导致临床前模型中肿瘤消退 .

生化分析

Biochemical Properties

NPS-1034 interacts with various enzymes and proteins, particularly the MET proto-oncogene product, which is the receptor for hepatocyte growth factor (HGF) . The compound inhibits the proliferation of cells expressing activated MET .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes the regression of tumors formed from cells expressing activated MET in a mouse xenograft model through anti-angiogenic and pro-apoptotic actions . It also inhibits HGF-stimulated activation of MET signaling in the presence or absence of serum .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting various constitutively active mutant forms of MET as well as HGF-activated wild-type MET . It inhibits 15 of the 17 MET variants that exhibited autophosphorylation with nanomolar potency .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known that this compound interacts with the MET proto-oncogene product, which is the receptor for hepatocyte growth factor (HGF) .

准备方法

NPS-1034 的合成涉及多个步骤,包括关键中间体的制备及其在特定反应条件下的后续偶联。详细的合成路线和工业生产方法是专有的,未公开。 该化合物通常通过一系列涉及碳氮键和碳碳键形成的有机反应合成 .

化学反应分析

相似化合物的比较

NPS-1034 在双重抑制 MET 和 AXL 激酶方面独一无二。类似的化合物包括:

SU11274: 一种不靶向 AXL 的 MET 抑制剂。

NVP-BVU972: 另一种具有不同特异性的 MET 抑制剂。

PHA665752: 一种具有不同作用机制的 MET 抑制剂。this compound 抑制 MET 和 AXL 的能力使其成为与这些单靶点抑制剂相比更通用和更有效的治疗剂

属性

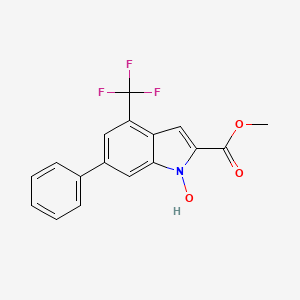

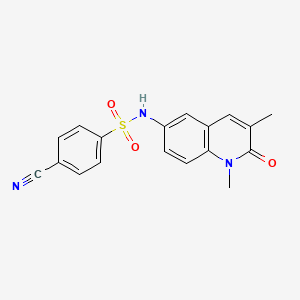

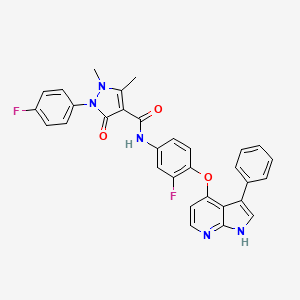

IUPAC Name |

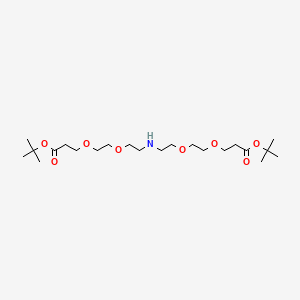

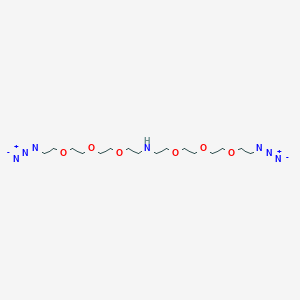

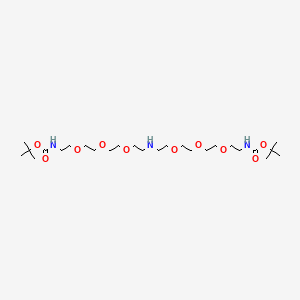

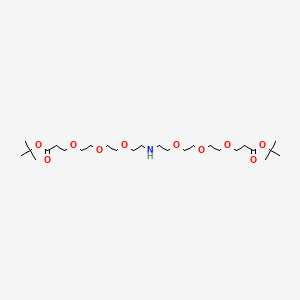

1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23F2N5O3/c1-18-27(31(40)38(37(18)2)22-11-8-20(32)9-12-22)30(39)36-21-10-13-25(24(33)16-21)41-26-14-15-34-29-28(26)23(17-35-29)19-6-4-3-5-7-19/h3-17H,1-2H3,(H,34,35)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAZVGZUBCFHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=CNC5=NC=C4)C6=CC=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。